5-methoxy-3-((3-((E)-2-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)vinyl)-1H-indazol-6-yl)methylene)indolin-2-one dihydrochloride
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Overview
Description
5-methoxy-3-((3-((E)-2-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)vinyl)-1H-indazol-6-yl)methylene)indolin-2-one dihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and heterocyclic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3-((3-((E)-2-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)vinyl)-1H-indazol-6-yl)methylene)indolin-2-one dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the indolin-2-one core, followed by the introduction of the methoxy group and the complex side chains. Common reagents used in these reactions include various halogenated compounds, bases, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using large-scale reactors, and implementing purification techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-3-((3-((E)-2-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)vinyl)-1H-indazol-6-yl)methylene)indolin-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the compound’s functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-methoxy-3-((3-((E)-2-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)vinyl)-1H-indazol-6-yl)methylene)indolin-2-one dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-3-((3-((E)-2-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)vinyl)-1H-indazol-6-yl)methylene)indolin-2-one
- 3-((3-((E)-2-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)vinyl)-1H-indazol-6-yl)methylene)indolin-2-one
Uniqueness
The uniqueness of 5-methoxy-3-((3-((E)-2-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)vinyl)-1H-indazol-6-yl)methylene)indolin-2-one dihydrochloride lies in its specific molecular structure, which imparts distinct chemical and biological properties. This compound may exhibit unique reactivity or biological activity compared to its analogs, making it a valuable subject of study.
Properties
Molecular Formula |
C29H30Cl2N6O2 |
---|---|
Molecular Weight |
565.5 g/mol |
IUPAC Name |
5-methoxy-3-[(Z)-[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol;dihydrochloride |
InChI |
InChI=1S/C29H28N6O2.2ClH/c1-34-11-13-35(14-12-34)28-10-5-19(18-30-28)4-8-26-22-7-3-20(16-27(22)33-32-26)15-24-23-17-21(37-2)6-9-25(23)31-29(24)36;;/h3-10,15-18,31,36H,11-14H2,1-2H3;2*1H/b8-4+,20-15-;; |
InChI Key |
NYCYUHRNBLSJAP-ZZVZXPNASA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)/C=C/C3=C4C=C/C(=C/C5=C(NC6=C5C=C(C=C6)OC)O)/C=C4N=N3.Cl.Cl |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)C=CC3=C4C=CC(=CC5=C(NC6=C5C=C(C=C6)OC)O)C=C4N=N3.Cl.Cl |
Origin of Product |
United States |
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